3-Ethynylisoquinoline

描述

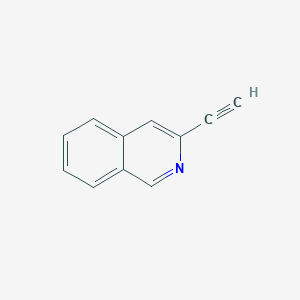

3-Ethynylisoquinoline is an N-heterocyclic aromatic compound formed via the reaction between the 2-cyanophenyl radical (C₆H₄CN•) and vinylacetylene (C₄H₄) under astrochemically relevant conditions . Its synthesis deviates from the standard Hückel Aromaticity via Vinylacetylene Addition (HAVA) mechanism observed in polycyclic aromatic hydrocarbon (PAH) formation, instead involving a unique pathway with fewer hydrogen migration steps and elevated energy barriers . The compound’s structure includes a nitrogen atom within the aromatic ring, derived from the cyano group of the precursor radical, which significantly influences its reactivity and stability .

属性

IUPAC Name |

3-ethynylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-2-11-7-9-5-3-4-6-10(9)8-12-11/h1,3-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORFAVRMLCVVPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=CC=CC=C2C=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60517609 | |

| Record name | 3-Ethynylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86520-97-0 | |

| Record name | 3-Ethynylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylisoquinoline typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and an alkyne. For this compound, the starting materials are usually 3-iodoisoquinoline and a terminal alkyne. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, like CuI, in a solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a cornerstone for its synthesis. The scalability of this reaction makes it suitable for industrial applications, provided that the reaction conditions are optimized for large-scale production.

化学反应分析

Types of Reactions: 3-Ethynylisoquinoline undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: Hydrogenation of the ethynyl group can yield ethyl derivatives.

Substitution: The isoquinoline ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products:

Oxidation: Formation of 3-isoquinolinecarboxaldehyde.

Reduction: Formation of 3-ethylisoquinoline.

Substitution: Formation of various substituted isoquinoline derivatives depending on the reagents used.

科学研究应用

3-Ethynylisoquinoline has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

作用机制

The mechanism of action of 3-Ethynylisoquinoline largely depends on its application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The ethynyl group can interact with various molecular targets, including proteins and nucleic acids, influencing their function and activity .

相似化合物的比较

Key Research Findings

Role of Cyano Groups: The cyano group in ortho positions lowers energy barriers for naphthonitriles but complicates this compound synthesis due to steric and electronic effects .

Nitrogen’s Impact: The incorporation of nitrogen into the aromatic ring destabilizes transition states, increasing energy barriers by ~40–50 kcal/mol compared to non-heterocyclic analogs .

Radical-Mediated Pathways: Post-cyclization reactions with hydrogen radicals may bypass high-energy steps, enabling this compound formation in molecular clouds .

生物活性

3-Ethynylisoquinoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antimicrobial, antiviral, and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a bicyclic structure with a fused benzene and pyridine ring. The presence of the ethynyl group enhances its reactivity and biological profile.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its activity against various bacterial strains, revealing the following Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Klebsiella pneumoniae | 8 |

| Pseudomonas aeruginosa | 64 |

These results indicate that this compound is particularly effective against Klebsiella pneumoniae, suggesting potential applications in treating infections caused by this pathogen .

Antiviral Activity

The compound has also been investigated for its antiviral properties. A recent study assessed its efficacy against the H5N1 influenza virus, showing a notable inhibition rate of 91.2% with low cytotoxicity . This suggests that modifications to the ethynyl group or the isoquinoline core could enhance antiviral potency.

Anticancer Activity

This compound has shown promise in cancer research. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30.98 |

| HCT116 | 22.7 |

| MCF-7 | 4.12 |

These findings indicate strong anticancer activity, particularly against MCF-7 cells, a breast cancer cell line . The mechanism of action appears to involve interference with tubulin polymerization and induction of reactive oxygen species (ROS), leading to cell death .

Case Studies and Research Findings

- Antimycobacterial Activity : A series of quinolinone-thiosemicarbazone hybrids were synthesized based on the structure of this compound. These compounds exhibited excellent activity against Mycobacterium tuberculosis, with some derivatives surpassing standard treatments like isoniazid .

- Structure-Activity Relationship (SAR) : QSAR studies have indicated that the biological activity of derivatives can be predicted based on their molecular descriptors such as van der Waals volume and electronegativity . These insights can guide further synthetic modifications to enhance efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。